molecular formula C15H15N5OS2 B2976719 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-35-6

2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2976719
CAS No.: 868221-35-6
M. Wt: 345.44
InChI Key: WDCGHTVONSUAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a 4-methoxyphenyl group at position 4, a methylthio (-SMe) group at position 5, and a pyrimidine ring connected via a thioether linkage at position 3 (Fig. 1). The 4-methoxyphenyl moiety contributes electron-donating effects, while the methylthio group enhances lipophilicity.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-21-12-6-4-11(5-7-12)20-13(18-19-15(20)22-2)10-23-14-16-8-3-9-17-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCGHTVONSUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.

Scientific Research Applications

2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3, 4, and 5 of the triazole core. Below is a comparative analysis:

Table 1: Substituent Profiles and Physicochemical Data
Compound ID/Ref R4 (Position 4) R5 (Position 5) Position 3 Modification Yield (%) Melting Point (°C)
Target Compound 4-Methoxyphenyl Methylthio Pyrimidine-thioether - -
6m 4-Methoxyphenyl Thiophen-2-yl Pyridine-thioether 92 196–198
6j 4-Methoxyphenyl Thiophen-2-yl Quinoline-thioether 92 193–194
5q Phenyl 3-Fluorobenzylthio Pyridine 86 146–148
7 Methyl Cyclohexylmethylthio Morpholinomethyl 88 155–157
10 - Naphthalen-2-yloxy Oxazol-2-amine 80 177–178

Key Observations :

  • Electronic Effects : The target’s 4-methoxyphenyl group is less electron-deficient than fluorinated analogs (e.g., 5q), which may reduce metabolic degradation compared to electron-withdrawing substituents .
  • Lipophilicity : The methylthio group (logP ~1.5) offers moderate lipophilicity, contrasting with bulky groups like cyclohexylmethylthio (logP ~3.2 in compound 7), which may hinder membrane permeability .
  • Thermal Stability: Higher melting points in quinoline/thiophene derivatives (e.g., 6j: 193–194°C) suggest stronger intermolecular interactions compared to the target’s pyrimidine, which likely has a lower melting point due to reduced aromatic stacking .

Structural Advantages of the Target Compound

  • Balanced Lipophilicity : The methylthio group optimizes logP for blood-brain barrier penetration compared to polar morpholine derivatives (e.g., 7 ).

Biological Activity

The compound 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of triazole and pyrimidine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a triazole ring substituted with a methoxyphenyl and methylthio group, linked to a pyrimidine moiety. The synthesis typically involves multi-step reactions starting from 4-methoxyaniline, leading to the formation of the triazole ring through cyclization reactions followed by thioether formation.

Synthesis Steps:

  • Formation of Triazole : Starting from 4-methoxyaniline, the synthesis proceeds through hydrazinecarbothioamide intermediates.
  • Thioether Formation : The triazole compound is then reacted with various alkylating agents to introduce the thioether linkage.
  • Final Pyrimidine Coupling : The final product is obtained by coupling the synthesized triazole with pyrimidine derivatives.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine frameworks exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Triazole Derivative AStaphylococcus aureusModerate
Triazole Derivative BEscherichia coliGood
Triazole Derivative CCandida albicansModerate

Source:

Antioxidant Properties

The antioxidant activity of similar triazole compounds has been evaluated using DPPH and ABTS assays. These studies suggest that the presence of the methoxy and methylthio groups enhances radical scavenging activity.

Case Study Example:
In a study assessing antioxidant capabilities, a related triazole compound demonstrated an IC50 value comparable to ascorbic acid, indicating strong potential for therapeutic applications in oxidative stress-related conditions.

The biological mechanisms underlying the activity of 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involve:

  • Inhibition of Enzyme Activity : Triazoles often act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or hydrazide intermediates. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol under controlled temperature (70–80°C) can yield triazole-thione intermediates, followed by alkylation or thioetherification to introduce the pyrimidine moiety . Solvent choice (e.g., ethanol, DMF) and reaction time significantly impact yield, as observed in analogous triazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and thioether linkages. For example, methylthio (-SMe) groups resonate at ~2.5 ppm in 1^1H NMR .
  • IR : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and C-N (1350–1450 cm1^{-1}) validate triazole and pyrimidine backbone integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to verify purity .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of HPLC (with C18 columns and acetonitrile/water mobile phases) and elemental analysis (C, H, N, S percentages). Discrepancies >0.3% in elemental composition indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What computational strategies predict the electronic and tautomeric properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Compare with experimental NMR/IR data to validate tautomeric equilibria (e.g., thiol-thione) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by antimicrobial studies of analogous triazole-pyrimidine hybrids .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardize Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in microbial strains or inoculum sizes .
  • Orthogonal Validation : Combine disc diffusion assays with MIC (Minimum Inhibitory Concentration) measurements and molecular docking to correlate bioactivity with structural features .

Q. What solvent effects influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the methylthio group, while ethanol or THF may favor cyclization. Solvent polarity index (e.g., ET(30)) should be matched to reaction mechanisms, as demonstrated in Mannich base derivatization of triazole-thiones .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), catalyst loading (e.g., K2_2CO3_3), and molar ratios to identify optimal conditions via response surface methodology .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft’s Es_s) with bioactivity data.
  • PCA (Principal Component Analysis) : Reduce dimensionality in datasets linking structural descriptors (e.g., logP, polar surface area) to pharmacokinetic properties .

Q. How should researchers address discrepancies in NMR chemical shifts between experimental and theoretical data?

  • Methodological Answer :

  • Solvent Correction : Apply solvent-specific chemical shift referencing (e.g., DMSO-d6_6 vs. CDCl3_3).
  • DFT Refinement : Recalculate shifts using implicit solvent models (e.g., PCM) and compare with experimental values to refine computational protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.